molecular formula C7H9NO B037527 2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI) CAS No. 124443-42-1

2-Azetidinone,4-methyl-1-(2-propynyl)-(9CI)

Cat. No.: B037527
CAS No.: 124443-42-1
M. Wt: 123.15 g/mol
InChI Key: SLUPRMPJLSHGKS-UHFFFAOYSA-N
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Description

N-(2-propynyl)-4-methyl-2-azetidinone is a synthetic organic compound belonging to the azetidinone family. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a propynyl group attached to the nitrogen atom and a methyl group attached to the carbon atom in the azetidinone ring. The unique structure of N-(2-propynyl)-4-methyl-2-azetidinone makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propynyl)-4-methyl-2-azetidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-propynylamine with 4-methyl-2-azetidinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of N-(2-propynyl)-4-methyl-2-azetidinone may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-propynyl)-4-methyl-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(2-propynyl)-4-methyl-2-azetidinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-propynyl)-4-methyl-2-azetidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2-propynyl)-4-methyl-2-azetidinone lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its propynyl group provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-methyl-1-prop-2-ynylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h1,6H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUPRMPJLSHGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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